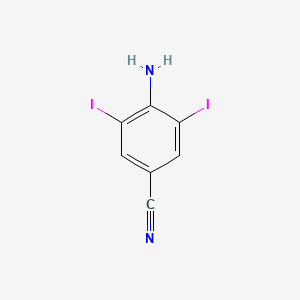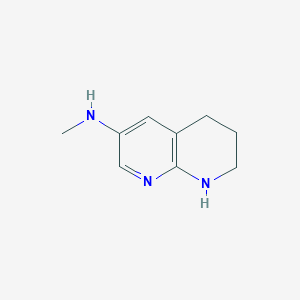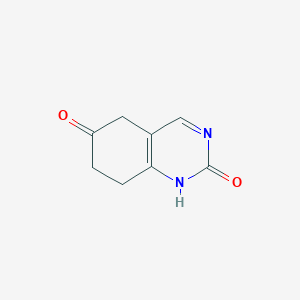
3-(3-Carbamoyl-benzenesulfonyl)-azetidine-1-carboxylic acid tert-butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Carbamoyl-benzenesulfonyl)-azetidine-1-carboxylic acid tert-butyl ester is a synthetic organic compound that features a unique combination of functional groups, including a carbamoyl group, a benzenesulfonyl group, and an azetidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Carbamoyl-benzenesulfonyl)-azetidine-1-carboxylic acid tert-butyl ester typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of the benzenesulfonyl intermediate: The synthesis begins with the sulfonylation of a benzene derivative to introduce the benzenesulfonyl group.
Introduction of the carbamoyl group: The benzenesulfonyl intermediate is then reacted with a suitable carbamoylating agent to introduce the carbamoyl group.
Formation of the azetidine ring: The final step involves the cyclization of the intermediate to form the azetidine ring, followed by esterification to introduce the tert-butyl ester group.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Carbamoyl-benzenesulfonyl)-azetidine-1-carboxylic acid tert-butyl ester can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carbamoyl group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzenesulfonyl group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield amines or alcohols.
Applications De Recherche Scientifique
3-(3-Carbamoyl-benzenesulfonyl)-azetidine-1-carboxylic acid tert-butyl ester has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design and development.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: The compound is used in studies to understand its interactions with biological targets and its potential therapeutic effects.
Industrial Applications: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(3-Carbamoyl-benzenesulfonyl)-azetidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(3-Carbamoyl-benzenesulfonyl)-piperidine-1-carboxylic acid tert-butyl ester
- 3-(3-Carbamoyl-benzenesulfonyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
Uniqueness
3-(3-Carbamoyl-benzenesulfonyl)-azetidine-1-carboxylic acid tert-butyl ester is unique due to its azetidine ring, which imparts distinct chemical and biological properties compared to its piperidine and pyrrolidine analogs. The azetidine ring can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for specific research applications.
Propriétés
Numéro CAS |
887586-99-4 |
|---|---|
Formule moléculaire |
C15H20N2O5S |
Poids moléculaire |
340.4 g/mol |
Nom IUPAC |
tert-butyl 3-(3-carbamoylphenyl)sulfonylazetidine-1-carboxylate |
InChI |
InChI=1S/C15H20N2O5S/c1-15(2,3)22-14(19)17-8-12(9-17)23(20,21)11-6-4-5-10(7-11)13(16)18/h4-7,12H,8-9H2,1-3H3,(H2,16,18) |
Clé InChI |
FUQXSGQGEWCXJO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CC(C1)S(=O)(=O)C2=CC=CC(=C2)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


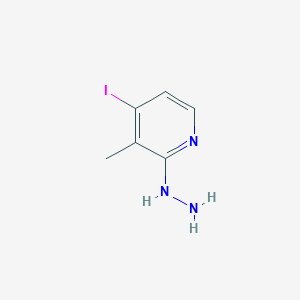
![1,5-dimethyl-4-{[(E)-{1-[(4-methylphenyl)sulfonyl]-1H-indol-3-yl}methylidene]amino}-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B15147839.png)
![3,4-Bis[(2-methylbenzoyl)amino]benzoic acid](/img/structure/B15147849.png)
![3-{[4-(5-Chloro-1,3-benzoxazol-2-yl)phenyl]carbamoyl}phenyl acetate](/img/structure/B15147851.png)
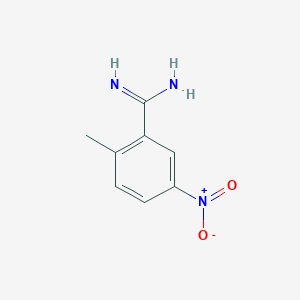
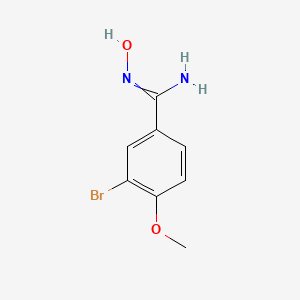
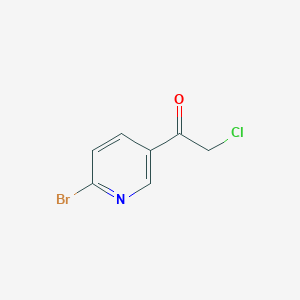
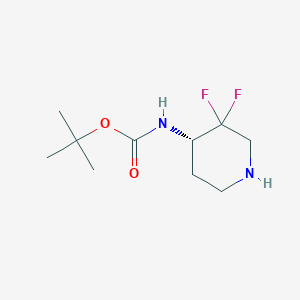
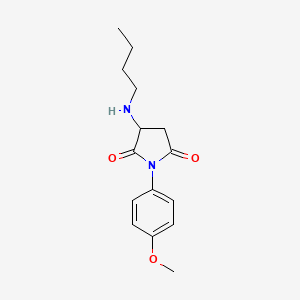

![2-[(3-chloro-2-methylphenyl)amino]-1-(3,5-diphenyl-1H-pyrazol-1-yl)ethanone](/img/structure/B15147899.png)
